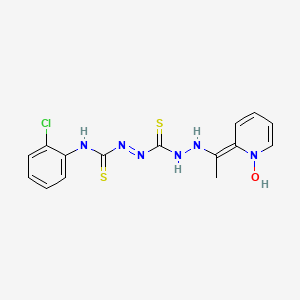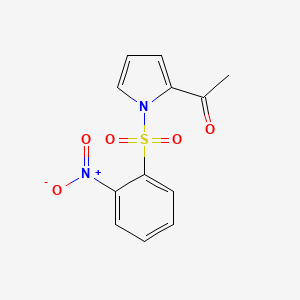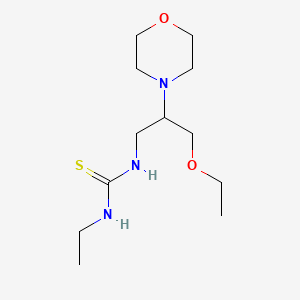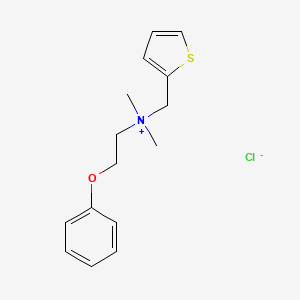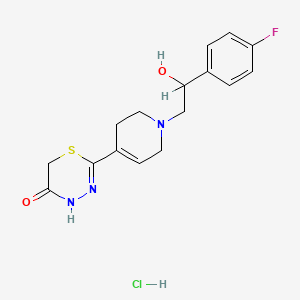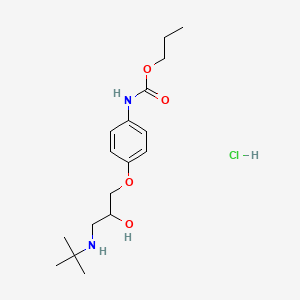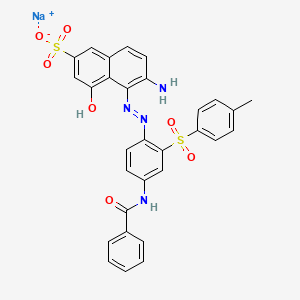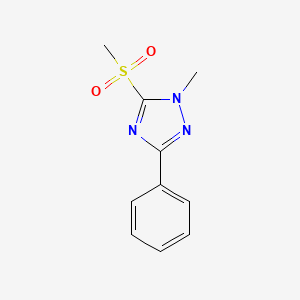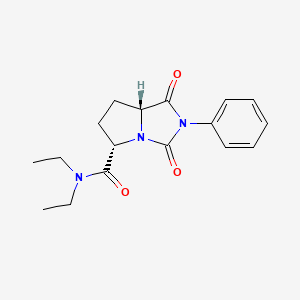
1,3-Propanediol, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, dicarbamate is a chemical compound that belongs to the class of carbamates It is known for its applications in various fields, including pharmaceuticals, where it is used as an intermediate in the synthesis of other compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, dicarbamate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically carried out in the presence of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, or glucose as feedstocks . These feedstocks undergo various chemical processes, including hydration, hydrogenation, and carbonylation, to produce 1,3-propanediol, which is then converted to the dicarbamate.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, dicarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 1,3-propanediol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance inhibitory neurotransmission through modulation of the GABAA receptor . Additionally, it can interact with voltage-gated ion channels, such as Na+ channels, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, dicarbamate can be compared with other similar compounds, such as:
Meprobamate: A known muscle relaxant and anxiolytic agent.
Felbamate: An anticonvulsant that is effective against seizures.
Cenobamate: A newer antiseizure drug with a unique mechanism of action.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential for use in pharmaceuticals, industry, and scientific research make it a compound of great interest. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.
Eigenschaften
CAS-Nummer |
91144-51-3 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
OFHQHVCVSKOCCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

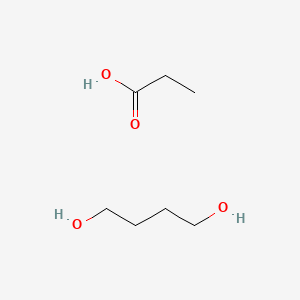
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
